molecular formula C10H15N B7804593 (R)-1-(m-Tolyl)propan-1-amine

(R)-1-(m-Tolyl)propan-1-amine

Cat. No.: B7804593
M. Wt: 149.23 g/mol
InChI Key: SZJIHSSKEPYVBG-SNVBAGLBSA-N
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Description

®-1-(m-Tolyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a propan-1-amine group attached to a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(m-Tolyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(m-Tolyl)propan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the reductive amination of ®-1-(m-Tolyl)propan-1-one with ammonia or an amine in the presence of a reducing agent like hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of ®-1-(m-Tolyl)propan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired amine product.

Chemical Reactions Analysis

Types of Reactions

®-1-(m-Tolyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

®-1-(m-Tolyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which ®-1-(m-Tolyl)propan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(m-Tolyl)propan-1-amine
  • 1-(p-Tolyl)propan-1-amine
  • 1-(o-Tolyl)propan-1-amine

Uniqueness

®-1-(m-Tolyl)propan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The meta-substitution on the tolyl group also imparts distinct chemical properties compared to ortho- or para-substituted analogs.

Properties

IUPAC Name

(1R)-1-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJIHSSKEPYVBG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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